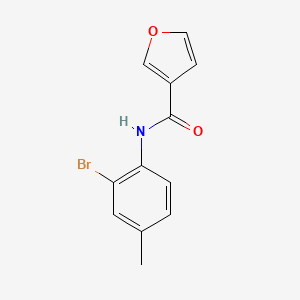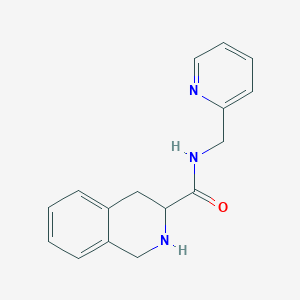![molecular formula C15H13NO4 B7469497 3-[(4-Carbamoylphenoxy)methyl]benzoic acid](/img/structure/B7469497.png)
3-[(4-Carbamoylphenoxy)methyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-Carbamoylphenoxy)methyl]benzoic acid, also known as CPBA, is a chemical compound that has gained increasing attention in scientific research due to its potential biological and pharmacological properties. CPBA is a derivative of benzoic acid, which is a common organic acid found in many natural products. CPBA has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in laboratory experiments.
作用機序
The mechanism of action of 3-[(4-Carbamoylphenoxy)methyl]benzoic acid is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and survival. 3-[(4-Carbamoylphenoxy)methyl]benzoic acid has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. Inhibition of COX-2 has been linked to the prevention of cancer growth and metastasis. 3-[(4-Carbamoylphenoxy)methyl]benzoic acid has also been found to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of genes involved in cell survival and proliferation.
Biochemical and Physiological Effects
3-[(4-Carbamoylphenoxy)methyl]benzoic acid has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS), which are involved in oxidative stress and cellular damage. 3-[(4-Carbamoylphenoxy)methyl]benzoic acid has also been found to inhibit the activity of various enzymes involved in inflammation, such as COX-2 and lipoxygenase (LOX). In addition, 3-[(4-Carbamoylphenoxy)methyl]benzoic acid has been shown to induce apoptosis in cancer cells, which is believed to be due to the activation of caspase enzymes and the disruption of mitochondrial function.
実験室実験の利点と制限
3-[(4-Carbamoylphenoxy)methyl]benzoic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize using various methods, and it is stable under normal laboratory conditions. 3-[(4-Carbamoylphenoxy)methyl]benzoic acid can also be easily conjugated to other molecules for targeted drug delivery. However, 3-[(4-Carbamoylphenoxy)methyl]benzoic acid has some limitations in laboratory experiments. It is relatively insoluble in water, which can make it difficult to administer to cells or animals. 3-[(4-Carbamoylphenoxy)methyl]benzoic acid can also exhibit some toxicity at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 3-[(4-Carbamoylphenoxy)methyl]benzoic acid. One area of research is the development of 3-[(4-Carbamoylphenoxy)methyl]benzoic acid-based drug delivery systems for targeted cancer therapy. 3-[(4-Carbamoylphenoxy)methyl]benzoic acid can be conjugated to other molecules, such as antibodies or peptides, to target specific cancer cells or tissues. Another area of research is the investigation of the mechanism of action of 3-[(4-Carbamoylphenoxy)methyl]benzoic acid. Further studies are needed to elucidate the signaling pathways and molecular targets involved in the anticancer and anti-inflammatory effects of 3-[(4-Carbamoylphenoxy)methyl]benzoic acid. Finally, the safety and pharmacokinetics of 3-[(4-Carbamoylphenoxy)methyl]benzoic acid need to be further investigated to determine its potential use as a therapeutic agent.
合成法
3-[(4-Carbamoylphenoxy)methyl]benzoic acid can be synthesized using various methods, including the reaction of 3-hydroxybenzoic acid with 4-nitrophenyl chloroformate, followed by the reduction of the nitro group with sodium dithionite and the reaction of the resulting product with carbamic acid. Another method involves the reaction of 3-hydroxybenzoic acid with 4-(chloromethyl)phenyl carbamate in the presence of a base, such as potassium carbonate. The resulting product is then treated with sodium hydride and hydrochloric acid to yield 3-[(4-Carbamoylphenoxy)methyl]benzoic acid.
科学的研究の応用
3-[(4-Carbamoylphenoxy)methyl]benzoic acid has been investigated for its potential biological and pharmacological properties. It has been found to exhibit antioxidant, anti-inflammatory, and anticancer activities. 3-[(4-Carbamoylphenoxy)methyl]benzoic acid has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, 3-[(4-Carbamoylphenoxy)methyl]benzoic acid has been investigated for its potential use as a drug delivery system, as it can be conjugated to other molecules to target specific cells or tissues.
特性
IUPAC Name |
3-[(4-carbamoylphenoxy)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c16-14(17)11-4-6-13(7-5-11)20-9-10-2-1-3-12(8-10)15(18)19/h1-8H,9H2,(H2,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXIDBQIIVAKFBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)COC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile](/img/structure/B7469481.png)




